molecular formula C7H6INO2 B186360 Methyl 3-iodopicolinate CAS No. 73841-41-5

Methyl 3-iodopicolinate

Cat. No.: B186360
CAS No.: 73841-41-5
M. Wt: 263.03 g/mol
InChI Key: ITYQUGKRGXNQSC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-iodopicolinate can be synthesized through several methods. One common approach involves the iodination of methyl picolinate. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst like acetic acid. The reaction is carried out under controlled conditions to ensure selective iodination at the third position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-iodopicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group using palladium catalysts and boronic acids.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate or sodium hydride.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with boronic acids and bases like potassium phosphate, are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted picolinates, depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds.

    Reduction Reactions: The major product is methyl picolinate.

Scientific Research Applications

Methyl 3-iodopicolinate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and natural product analogs.

    Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of potential pharmaceutical agents.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: this compound is used in the production of agrochemicals, dyes, and materials science research.

Mechanism of Action

The mechanism of action of methyl 3-iodopicolinate depends on its application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be readily replaced by other functional groups. In biological systems, the compound may interact with specific enzymes or receptors, leading to the formation of bioactive molecules. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the final product.

Comparison with Similar Compounds

Methyl 3-iodopicolinate can be compared with other iodinated picolinates and pyridine derivatives:

    Methyl 2-iodopicolinate: Similar structure but with the iodine atom at the second position, leading to different reactivity and applications.

    Methyl 4-iodopicolinate: Iodine atom at the fourth position, affecting its chemical behavior and use in synthesis.

    Methyl 3-bromopicolinate: Bromine instead of iodine, resulting in different reactivity due to the halogen’s properties.

Uniqueness: this compound is unique due to the specific positioning of the iodine atom, which influences its reactivity and suitability for certain chemical transformations. Its ability to undergo selective substitution and coupling reactions makes it a valuable intermediate in organic synthesis.

By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

methyl 3-iodopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYQUGKRGXNQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356078
Record name methyl 3-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73841-41-5
Record name methyl 3-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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